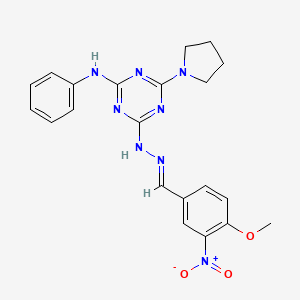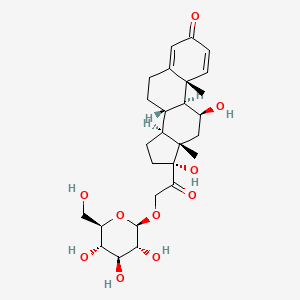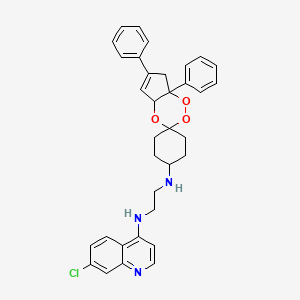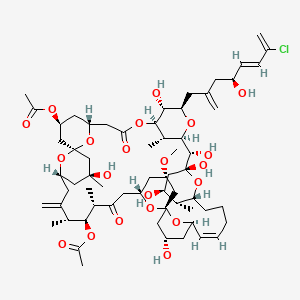
4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[(4-methoxy-3-nitrophenyl)methylideneamino]-N4-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine is an aromatic ether and a C-nitro compound.
Scientific Research Applications
Synthesis and Structural Analysis
- Hydrazone compounds, including those derived from 4-Methoxy-3-nitrobenzaldehyde, are often studied for their synthesis and structural properties. For example, research by Urbonavičiūtė et al. (2014) focused on synthesizing a range of hydrazone derivatives, which includes the synthesis of hydrazide and subsequent condensation with aromatic aldehydes to form hydrazone-type derivatives (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).
- Raj et al. (2008) conducted a study on the synthesis and spectral characterization of a hydrazone compound, providing insights into the molecular structure and crystal formation of such compounds (Raj, Prathapachandra Kurup, & Suresh, 2008).
Antibacterial and Antifungal Applications
- Hydrazone compounds have been explored for their antibacterial and antifungal properties. For instance, a study by He and Xue (2021) demonstrated the antibacterial efficacy of hydrazone compounds derived from 4-dimethylaminobenzohydrazide against various bacterial strains (He & Xue, 2021).
Analytical Chemistry Applications
- In the field of analytical chemistry, triazine-based hydrazine reagents, such as those derived from 4-Methoxy-3-nitrobenzaldehyde, are used for the determination of aldehydes in water samples, as described by Kempter and Karst (2000) (Kempter & Karst, 2000).
Optical and Electronic Applications
- Hydrazone derivatives have been investigated for their potential in optical and electronic applications, such as second harmonic generation. A study by Potember, Hoffman, & Stetyick (1989) found that certain hydrazone derivatives exhibited significant second harmonic signals, highlighting their potential in this area (Potember, Hoffman, & Stetyick, 1989).
Anticancer Research
- Some hydrazone compounds have been synthesized and evaluated for their potential anticancer activities. Research by Abu-Surrah et al. (2010) involved synthesizing new palladium(II) complexes with hydrazone Schiff base ligands, which showed promising cytotoxic effects against certain carcinoma cells (Abu-Surrah et al., 2010).
properties
Product Name |
4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone |
|---|---|
Molecular Formula |
C21H22N8O3 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22N8O3/c1-32-18-10-9-15(13-17(18)29(30)31)14-22-27-20-24-19(23-16-7-3-2-4-8-16)25-21(26-20)28-11-5-6-12-28/h2-4,7-10,13-14H,5-6,11-12H2,1H3,(H2,23,24,25,26,27)/b22-14+ |
InChI Key |
LHZYCIWASXAPRQ-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)


![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)


![1-[(3S,8R,9R,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1241984.png)
![2-chloro-N-[3-(2-thiazolo[5,4-b]pyridinyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1241985.png)
![1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide](/img/structure/B1241986.png)

![N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide](/img/structure/B1241988.png)
![[(3S,8S,9R,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1241989.png)
![(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B1241992.png)